molecular formula C₁₆H₁₀D₆N₄O B1160074 Desmethyl 2N-Nitroso Mirtazapine-d6

Desmethyl 2N-Nitroso Mirtazapine-d6

Cat. No.: B1160074
M. Wt: 286.36
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl 2N-Nitroso Mirtazapine-d6 is a deuterium-labelled stable isotope of a mirtazapine metabolite, specifically designed for use in quantitative analytical methods. Its primary research application is as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the therapeutic drug monitoring and pharmacokinetic study of mirtazapine and its metabolites in biological matrices such as human plasma . The deuterium label ensures high analytical precision and accuracy by providing a nearly identical chemical behavior to the target analyte while being distinguishable by mass spectrometry. Using such internal standards is critical for reliable quantification, as highlighted in a validated HPLC-UV method developed for the simultaneous determination of mirtazapine and its pharmacologically active metabolite, desmethylmirtazapine . Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) that is extensively metabolized in the liver . Research into its metabolic pathway, including the formation of compounds like N-Desmethyl Mirtazapine, is essential for understanding individual variability in treatment response, assessing patient compliance, and investigating potential toxicity cases . As a nitroso derivative, this compound may also be of significant value in specialized research areas, such as the investigation of nitrosative metabolic pathways and the structural characterization of novel metabolites.

Properties

Molecular Formula

C₁₆H₁₀D₆N₄O

Molecular Weight

286.36

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Desmethyl 2N-Nitroso Mirtazapine-d6 shares core features with other N-nitroso desmethyl derivatives:

  • Deuterium substitution: Six hydrogen atoms replaced with deuterium, increasing molecular weight by ~6 Da compared to the non-deuterated form .
  • Aromatic/heterocyclic backbone : Common in antidepressants (e.g., mirtazapine, cyclobenzaprine) and antihistamines (e.g., diphenhydramine) .

Key Differences and Analytical Relevance

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application
This compound C₁₇H₁₇D₆N₃O* ~310 (estimated) Deuterated standard; dibenzazepine backbone LC-MS internal standard for impurity quantification
N-Nitroso Desmethyl Cyclobenzaprine C₁₉H₁₈N₂O 290.36 Nitroso impurity in muscle relaxants; dibenzazepine core Pharmaceutical impurity monitoring
N-Nitroso Desmethyldiphenhydramine C₁₆H₁₈N₂O₂ 270.3 Secondary amine-derived nitrosamine; benzhydryl ether structure Research chemical for toxicity studies
N-Nitroso-dimethylamine-d6 C₂D₆N₂O 80.12 Simple aliphatic nitrosamine; deuterated Environmental and food safety analysis
N-Nitroso Desmethyl Clomipramine C₁₈H₂₀ClN₃O 329.8 Chlorinated dibenzazepine derivative Impurity reference standard in tricyclic antidepressants

Analytical Performance and Regulatory Considerations

  • Detection Limits : LC-MS methods using deuterated standards (e.g., this compound) achieve limits of quantification (LOQ) as low as 5 ng/mL in human plasma, ensuring sensitivity for trace impurity analysis .
  • Synthesis : Custom synthesis by specialized manufacturers (e.g., Synchemia, Molsyns) involves nitrosation of desmethyl precursors under acidic conditions, followed by deuterium labeling .

Q & A

Q. What are the critical handling and storage protocols for Desmethyl 2N-Nitroso Mirtazapine-d6 to ensure stability?

  • Methodological Answer : this compound must be stored at 0–6°C to prevent degradation, as indicated by its classification under hazardous storage codes (e.g., "危" for hazardous and "冷" for refrigeration requirements). Isotopically labeled nitroso compounds are sensitive to light and temperature; thus, amber vials and inert atmospheres (e.g., nitrogen) are recommended. Handling requires personal protective equipment (PPE) due to its nitrosamine classification, which is associated with carcinogenic potential .

Q. How does deuterium labeling in this compound influence its molecular properties and analytical detection?

  • Methodological Answer : The incorporation of six deuterium atoms (d6) increases the molecular weight by ~6 atomic mass units compared to the non-deuterated form. For example, N-Nitrosodimethylamine-d6 has a molecular weight of 80.11 g/mol vs. 74.08 g/mol for its non-deuterated counterpart. This isotopic labeling aids in distinguishing the compound from endogenous metabolites during LC-MS/MS analysis, reducing background interference. Deuterated standards are essential for quantitative studies using isotope dilution mass spectrometry (IDMS) .

Advanced Research Questions

Q. What LC-MS/MS fragmentation techniques (CID vs. UVPD) are optimal for structural elucidation of this compound in biological matrices?

  • Methodological Answer :
  • Collision-Induced Dissociation (CID) : Generates predictable fragments (e.g., m/z 202 or 189 in related desmethyl metabolites) but may lack specificity in complex matrices.
  • Ultraviolet Photodissociation (UVPD) : Produces unique fragments (e.g., m/z 366 or 322 in desmethyl bosentan) via photoexcitation of conjugated π-bonds, enhancing structural confirmation.
  • Combined CID/UVPD : Sequential application improves sensitivity and specificity. For example, CID fragments precursor ions first, while UVPD further dissociates residual ions, enabling dual confirmation in human plasma at low concentrations (e.g., LOQ = 0.5 ng/mL) .

Q. How should researchers validate an analytical method for quantifying this compound in biological samples?

  • Methodological Answer : Validation parameters must include:
  • Linearity : Calibration curves (e.g., 5–500 ng/mL) with R² > 0.98.
  • Accuracy/Precision : Intra-/inter-day accuracy (85–115%) and precision (CV < 15%) across QC levels (LQC, MQC, HQC).
  • Limit of Quantification (LOQ) : Signal-to-noise ratio ≥10 at the lowest detectable concentration.
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion.
    Example: A validated LC-MS/MS method for desmethyl bosentan achieved 94–106% accuracy and <12% CV using CID/UVPD .

Q. How can discrepancies in fragmentation patterns (CID vs. UVPD) be resolved during structural analysis of this compound?

  • Methodological Answer :
  • Step 1 : Compare fragment libraries from both techniques. UVPD often reveals unique low-abundance ions (e.g., m/z 366 in desmethyl bosentan) missed by CID.
  • Step 2 : Use complementary techniques like high-resolution mass spectrometry (HRMS) to assign exact masses to ambiguous fragments.
  • Step 3 : Cross-validate with synthetic standards or stable isotope-labeled analogs to confirm fragment origins. Discrepancies may arise from differences in energy deposition (e.g., UVPD’s 266 nm laser vs. CID’s collision energy) .

Q. What regulatory guidelines apply to using this compound as a reference standard in pharmaceutical impurity testing?

  • Methodological Answer :
  • FDA/EMA Compliance : The compound must meet ICH Q3B(R2) guidelines for nitrosamine impurities (Acceptable Intake = 96 ng/day).
  • Documentation : Provide a Certificate of Analysis (CoA) with ≥95% purity, NMR, HRMS, and HPLC chromatograms.
  • Traceability : Cross-reference pharmacopeial standards (e.g., USP/EP) if available. Custom-synthesized standards require full characterization (e.g., ¹H/¹³C NMR, IR) for ANDA/NDA submissions .

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